Boric acid, aluminum salt

説明

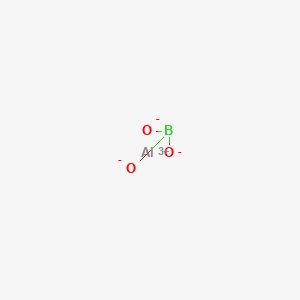

Boric acid, aluminum salt, also known as aluminum borate, is a compound with the chemical formula AlBO3. It is a white, crystalline solid that is insoluble in water. This compound is widely used in various industrial applications due to its unique properties, such as high thermal stability and resistance to chemical attack .

準備方法

Synthetic Routes and Reaction Conditions: Boric acid, aluminum salt can be synthesized by reacting boric acid with aluminum chloride or aluminum sulfate. The reaction typically occurs in an aqueous solution, followed by crystallization or precipitation to obtain the pure compound .

Industrial Production Methods: In industrial settings, this compound is produced through a low-cost, solid-state, pressureless sintering ceramic route. This method involves mixing alumina and boric acid in specific molar ratios and sintering the mixture at high temperatures (around 1100°C) to form aluminum borate ceramics .

化学反応の分析

Types of Reactions: Boric acid, aluminum salt undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents to form aluminum oxide and boron oxide.

Reduction: It can be reduced to elemental aluminum and boron under specific conditions.

Substitution: It can undergo substitution reactions with other metal salts to form different borates

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Hydrogen, carbon.

Substitution Reagents: Metal chlorides, sulfates.

Major Products Formed:

Oxidation: Aluminum oxide (Al2O3), boron oxide (B2O3).

Reduction: Elemental aluminum (Al), elemental boron (B).

Substitution: Various metal borates

科学的研究の応用

Boric acid, aluminum salt has numerous applications in scientific research and industry:

Chemistry: Used as a catalyst in organic synthesis and as a precursor for other boron compounds.

Biology: Employed in the preparation of microelectronic devices and as a component in biosensors.

Medicine: Investigated for its potential use in drug delivery systems and as an antibacterial agent.

Industry: Utilized in the production of ceramics, glass, and as a flame retardant.

作用機序

The mechanism of action of boric acid, aluminum salt involves its ability to form complexes with various molecules. As a Lewis acid, it can interact with electron-rich species, such as amino acids, nucleotides, and carbohydrates. These interactions can influence biological processes and chemical reactions .

Molecular Targets and Pathways:

Complexation with Biomolecules: Forms stable complexes with amino acids and nucleotides, affecting their function.

Catalytic Activity: Acts as a catalyst in various organic reactions by stabilizing transition states.

類似化合物との比較

Boric acid, aluminum salt can be compared with other borates and aluminum compounds:

Similar Compounds:

Uniqueness: this compound is unique due to its combination of boron and aluminum, providing both thermal stability and chemical resistance. This makes it particularly valuable in high-temperature applications and as a flame retardant .

生物活性

Boric acid, aluminum salt (often referred to as aluminum borate) is a compound that has garnered attention for its biological activity, particularly in relation to its protective effects against aluminum-induced toxicity. This article reviews key research findings, including case studies, data tables, and mechanisms of action.

Boric acid is a compound that has been studied for its various biological activities, including neuroprotective and hepatoprotective effects. Its interaction with aluminum, a known neurotoxin and hepatotoxin, has been the focus of several studies aimed at understanding how boric acid can mitigate the adverse effects associated with aluminum exposure.

- Neuroprotection : Research indicates that boric acid may protect against aluminum chloride-induced neurotoxicity. A study involving Sprague-Dawley rats demonstrated that boric acid administration reduced neuronal damage caused by aluminum exposure. Histopathological assessments revealed significant neuronal loss in the groups treated with aluminum alone, while those receiving boric acid showed improved neuronal integrity .

- Hepatoprotection : Boric acid has also been shown to counteract the hepatotoxic effects of aluminum. In a controlled study, rats treated with aluminum chloride exhibited elevated serum levels of liver enzymes (ALT, AST, ALP), indicative of liver damage. Conversely, pretreatment with boric acid significantly normalized these enzyme levels and reduced the incidence of micronucleated hepatocytes, suggesting a protective role against aluminum-induced liver damage .

- Antioxidant Activity : Boric acid's ability to maintain the oxidant/antioxidant balance is critical in mitigating oxidative stress caused by aluminum exposure. It has been suggested that boron compounds can reduce lipid peroxidation and enhance cellular antioxidant defenses .

Case Studies

- Study on Neurotoxicity : A study evaluated the impact of boric acid on brain tissues following aluminum chloride administration. Results indicated that while aluminum caused significant damage to brain structures, concurrent treatment with boric acid led to improved histopathological outcomes and preserved neuronal populations .

- Hepatotoxicity Assessment : Another investigation focused on liver function in rats exposed to aluminum chloride. The administration of boric acid prior to aluminum exposure resulted in reduced serum enzyme levels and improved liver histology, highlighting its protective effects against hepatotoxicity .

Data Tables

| Parameter | Control (Normal) | AlCl₃ Treatment | AlCl₃ + BA Treatment |

|---|---|---|---|

| ALT (U/L) | 30 | 120 | 40 |

| AST (U/L) | 25 | 110 | 35 |

| ALP (U/L) | 75 | 200 | 85 |

| Micronucleated Hepatocytes | 2% | 15% | 5% |

Table 1: Serum enzyme levels and micronucleated hepatocyte frequency in treated rats.

特性

IUPAC Name |

aluminum;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.BO3/c;2-1(3)4/q+3;-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMOMXZKOWKUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlBO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884308 | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11121-16-7 | |

| Record name | Aluminum borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011121167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid, aluminum salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, aluminum salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1HEM26VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。